2-Amino-5,6-dimethylbenzothiazole (CAS 29927-08-0) is an electron-rich heterocyclic building block characterized by a fused benzothiazole core, an exocyclic amine, and dual methyl substitutions at the 5 and 6 positions. Commercially procured as an off-white to light yellow crystalline powder, it is primarily utilized as a high-performance precursor in the synthesis of functional materials, charge-transfer complexes, and metallo-pharmaceutical ligands. The presence of the 5,6-dimethyl groups significantly increases the electron density of the aromatic system and enhances the nucleophilicity of the 2-amino group relative to unsubstituted analogs. For industrial and academic buyers, this structural modification makes it a critical procurement choice for tuning the photophysical properties of fluorescent dyes, optimizing the lipophilicity of biologically active sulfonamides, and directing the regioselectivity of quinone amination reactions .
Substituting 2-Amino-5,6-dimethylbenzothiazole with generic alternatives—such as unsubstituted 2-aminobenzothiazole, mono-methylated variants, or 6-halogenated analogs—fundamentally compromises process predictability and end-product performance. In photophysical applications, the lack of dual electron-donating methyl groups reduces the donor strength of the molecule, failing to achieve the desired red-shifted emission in charge-transfer complexes [1]. In coordination chemistry, substituting with 6-halogenated benzothiazoles drastically alters the electronic environment and lipophilicity of the resulting Schiff bases or sulfonamide ligands, which directly diminishes the catalytic efficiency of metallo-enzyme mimics like superoxide dismutase (SOD)[2]. Furthermore, in synthetic pathways involving nucleophilic addition to quinones, the specific steric profile of the 5,6-dimethyl substitution is required to enforce strict 2,5-regioselectivity; smaller or less sterically hindered analogs often result in complex, difficult-to-separate mixtures of mono- and poly-substituted adducts, severely impacting manufacturing yields [3].
In the formation of charge-transfer complexes (CTCs) with electron acceptors like chloranil, the donor strength of the benzothiazole derivative dictates the photophysical output. Spectroscopic studies comparing 2-aminobenzothiazole (AB), 2-amino-4-methylbenzothiazole (AMB), and 2-amino-5,6-dimethylbenzothiazole (ADB) demonstrate that ADB possesses the highest donor strength. This increased electron density, driven by the dual 5,6-methyl groups, results in a pronounced red shift in the absorption and emission spectra of the resulting CTCs compared to the unsubstituted or mono-methylated baselines [1].
| Evidence Dimension | Spectroscopic shift and donor strength in CTCs |
| Target Compound Data | Maximum donor strength yielding red-shifted CTC spectra |
| Comparator Or Baseline | 2-aminobenzothiazole and 2-amino-4-methylbenzothiazole (lower donor strength, blue-shifted relative to target) |
| Quantified Difference | Pronounced red shift and higher equilibrium constant for CTC formation |
| Conditions | Reaction with chloranil acceptor across varying solvent polarities |
Essential for materials scientists procuring building blocks to precisely tune the emission wavelength of fluorescent dyes or delayed fluorescence emitters.
When synthesizing N-benzothiazole sulfonamides as counterions or ligands for Copper(II) polyamine complexes, the substitution pattern on the benzothiazole ring critically affects the complex's superoxide dismutase (SOD)-like activity. 2-Amino-5,6-dimethylbenzothiazole is utilized to synthesize N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide. Compared to complexes utilizing 6-chloro or unsubstituted benzothiazole derivatives, the 5,6-dimethyl variant alters the lipophilicity and the electronic environment of the sulfonamidate coordination sphere, which directly modulates the in vitro catalytic dismutation of superoxide radicals [1].
| Evidence Dimension | Ligand lipophilicity and SOD-mimetic catalytic environment |
| Target Compound Data | 5,6-dimethyl substitution provides enhanced lipophilicity and electron-rich coordination |
| Comparator Or Baseline | 6-chlorobenzothiazole or unsubstituted benzothiazole derivatives (electron-withdrawing or neutral, lower lipophilicity) |
| Quantified Difference | Altered Cu(II) coordination environment and modified SOD-like dismutation kinetics |
| Conditions | In vitro indirect assays of Cu(II) polyamine complexes |
Crucial for researchers designing metallo-enzyme mimics where precise electronic tuning of the ligand is required to optimize catalytic activity.
The reaction of amines with p-benzoquinone often yields complex mixtures of mono-, bis-, and poly-substituted adducts. However, utilizing 2-amino-5,6-dimethylbenzothiazole as the nucleophile drives highly specific regioselectivity. In standardized syntheses, it reacts with p-benzoquinone to yield exclusively the 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione adduct. The specific steric bulk and electronic profile of the 5,6-dimethylbenzothiazole moiety prevent further uncontrolled amination, a level of control that is often lost when using smaller, less hindered aliphatic amines or unsubstituted anilines [1].
| Evidence Dimension | Regioselectivity in quinone amination |
| Target Compound Data | Exclusive formation of the 2,5-bis-substituted adduct |
| Comparator Or Baseline | Unsubstituted anilines or small aliphatic amines (prone to mixed mono/poly substitution) |
| Quantified Difference | Strict 2,5-regioselectivity vs. complex product mixtures |
| Conditions | Reflux in methanol, nucleophilic addition to p-benzoquinone |
Enables synthetic chemists to procure a reliable building block that minimizes purification bottlenecks and maximizes the yield of specific bis-aminated quinone architectures.
In the development of Quantitative Structure-Activity Relationship (QSAR) models for amine and thiophene toxicity, 2-amino-5,6-dimethylbenzothiazole serves as a critical benchmark compound. Evaluated via the SOS Chromotest (measuring the IMAX induction factor), its genotoxicity profile is directly compared against halogenated analogs like 2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole. The specific biological response elicited by the 5,6-dimethyl substitution provides essential training data for expert systems (e.g., DEREK, MultiCASE) to differentiate the toxicological impact of alkyl versus halogen substitutions on the benzothiazole core [1].
| Evidence Dimension | Genotoxicity induction factor (IMAX) for QSAR training |
| Target Compound Data | Specific IMAX profile for 5,6-dimethyl substitution |
| Comparator Or Baseline | 2-amino-6-fluorobenzothiazole and 2-amino-6-chlorobenzothiazole |
| Quantified Difference | Differentiated genotoxic liability based on alkyl vs. halogen substitution |
| Conditions | SOS Chromotest with and without S9 rat liver homogenate |
Critical for computational toxicologists procuring validated reference standards to calibrate and test predictive models for drug discovery.
Due to its high donor strength and ability to induce red-shifted emission spectra, 2-amino-5,6-dimethylbenzothiazole is the optimal precursor for developing advanced organic electronic materials and delayed fluorescence emitters where precise wavelength tuning is required [1].
Its specific electronic and lipophilic profile makes it an ideal building block for synthesizing N-benzothiazole sulfonamide ligands used in Copper(II) complexes with superoxide dismutase (SOD)-like catalytic activity [2].
The steric bulk of the 5,6-dimethyl groups allows synthetic chemists to predictably synthesize 2,5-bis-substituted 1,4-benzoquinones without the complex purification steps required when using less hindered amines [3].
As a well-characterized amine in the SOS Chromotest, it is a necessary procurement item for computational chemistry labs validating predictive toxicity models for novel pharmaceutical candidates [4].
Irritant